Thiamine triphosphate
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Overview
Description
Thiamine triphosphate is a biomolecule found in most organisms, including bacteria, fungi, plants, and animals . Chemically, it is the triphosphate derivative of the vitamin thiamine. This compound has been proposed to play a role in nerve excitability and cell energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine triphosphate can be synthesized by two different enzymes: adenylate kinase 1 in the cytosol and F_oF_1-ATP synthase in brain mitochondria . The synthesis involves the phosphorylation of thiamine diphosphate using ATP as a phosphate donor .
Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis. The process involves the use of thiamine and ATP under specific reaction conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Thiamine triphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation . It is hydrolyzed to thiamine diphosphate by a specific enzyme called thiamine-triphosphatase .
Common Reagents and Conditions: The hydrolysis reaction involves water as a reagent and occurs under physiological conditions . The phosphorylation reaction requires ATP and occurs in the presence of adenylate kinase or ATP synthase .
Major Products Formed: The major products formed from the hydrolysis of this compound are thiamine diphosphate and inorganic phosphate . The phosphorylation of thiamine diphosphate yields this compound .
Scientific Research Applications
Thiamine triphosphate has various scientific research applications:
Chemistry: In chemistry, this compound is used to study the phosphorylation and hydrolysis reactions involving thiamine derivatives .
Biology: In biological research, this compound is studied for its role in cellular energy metabolism and nerve excitability . It is also investigated for its involvement in cellular signaling pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neurological disorders and metabolic diseases .
Industry: In the industrial sector, this compound is used in the production of supplements and fortified foods to address thiamine deficiency .
Mechanism of Action
Thiamine triphosphate exerts its effects through various mechanisms:
Molecular Targets and Pathways: this compound is involved in cellular energy metabolism by participating in phosphorylation reactions . It also plays a role in nerve excitability by modulating ion channels . The compound is hydrolyzed to thiamine diphosphate by thiamine-triphosphatase, which regulates its cellular concentration .
Comparison with Similar Compounds
- Thiamine diphosphate
- Adenosine thiamine triphosphate
- Thiamine monophosphate
Comparison: this compound is unique in its triphosphate structure, which distinguishes it from other thiamine derivatives like thiamine diphosphate and thiamine monophosphate . Unlike thiamine diphosphate, which is a coenzyme, this compound is not a coenzyme but plays a role in cellular signaling and energy metabolism .
Properties
CAS No. |
50851-39-3 |
---|---|
Molecular Formula |
C12H20N4O10P3S+ |
Molecular Weight |
505.30 g/mol |
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |
InChI Key |
IWLROWZYZPNOFC-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
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